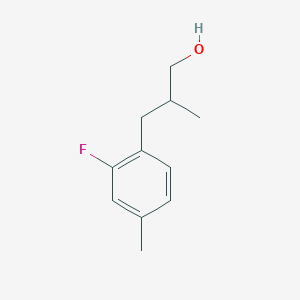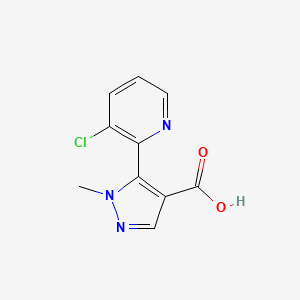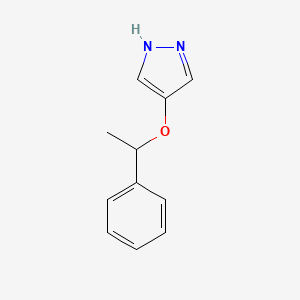
3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
“3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol” is a compound that is related to 2-Fluoro-4-methylaniline . It has been used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It was also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : A study demonstrated the synthesis of compounds related to 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol, highlighting the use of condensation reactions and the influence of substituents on the compound's properties (Balaji et al., 2015).
Chemosensory Applications : Research on a fluorogenic chemosensor, structurally related to the target compound, showcased its ability to detect Zn2+ and Al3+ ions efficiently. This indicates potential applications in ion detection and environmental monitoring (Patra et al., 2018).
Structural Analysis and Computational Modeling : Investigations into similar compounds have used techniques like X-ray diffraction and computational methods to understand molecular structure, suggesting potential for material science applications (Thandra et al., 2020).
Biochemical and Medical Research
Antitumor Activity : A study explored the antitumor properties of compounds structurally related to this compound, indicating a potential avenue for pharmaceutical research (Isakhanyan et al., 2016).
Biofuel Research : Research on 2-methylpropan-1-ol, a compound structurally similar to the target compound, has explored its use as a biofuel, suggesting a potential for renewable energy applications (Mack et al., 2014).
Antioxidant and Antimicrobial Activities : Studies have investigated the antioxidant and antimicrobial activities of related compounds, indicating their potential use in food preservation and medicinal chemistry (Čižmáriková et al., 2020).
Environmental and Analytical Chemistry
Tropospheric Degradation Studies : Research on the degradation of similar compounds in the troposphere could provide insights into atmospheric chemistry and pollution control measures (Carrasco et al., 2006).
Analytical Techniques for Detection : A study on micellar electrokinetic chromatography using compounds similar to the target chemical demonstrates potential applications in analytical chemistry for substance detection and analysis (Morin et al., 2000).
Propriétés
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8-3-4-10(11(12)6-8)5-9(2)7-13/h3-4,6,9,13H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPCEMSJOPWBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pentanoic acid methyl ester](/img/structure/B1413741.png)
![(2S)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1413744.png)


![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(4-fluorophenyl)methylidene]amine hydrochloride](/img/structure/B1413749.png)

![1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413751.png)
![1H-Pyrazole, 1-[(2,3-dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1413752.png)





